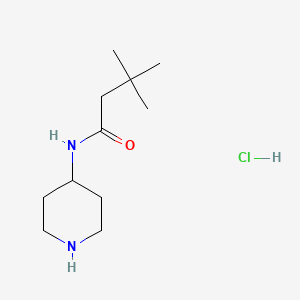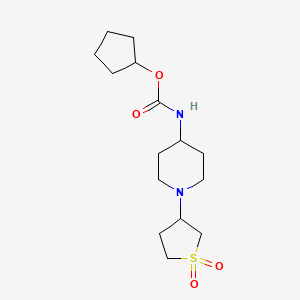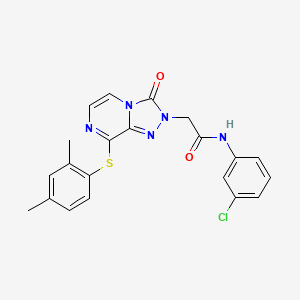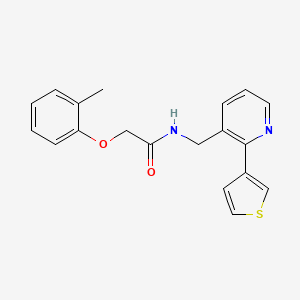
(2Z)-3-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)prop-2-enoic acid, also known as MNPA, is a compound with potential applications in scientific research. MNPA is a derivative of chalcone, which is a natural compound found in many plants. MNPA has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of (2Z)-3-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)prop-2-enoic acid is not fully understood, but it has been suggested that (2Z)-3-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)prop-2-enoic acid may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth, bacterial and fungal cell wall synthesis, and inflammatory responses. (2Z)-3-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)prop-2-enoic acid has been shown to inhibit the activity of various enzymes, including tyrosine kinases, cyclooxygenases, and lipoxygenases, which are involved in cancer cell growth and inflammation. (2Z)-3-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)prop-2-enoic acid has also been shown to inhibit the synthesis of bacterial and fungal cell walls by interfering with the biosynthesis of peptidoglycan and chitin.
Biochemical and Physiological Effects:
(2Z)-3-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)prop-2-enoic acid has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, antibacterial and antifungal activity, and anti-inflammatory effects. (2Z)-3-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)prop-2-enoic acid has been shown to induce apoptosis and cell cycle arrest in cancer cells, and to inhibit tumor growth in animal models of cancer. (2Z)-3-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)prop-2-enoic acid has also been shown to have antibacterial and antifungal activity against various pathogens, including Gram-positive and Gram-negative bacteria, and fungi. (2Z)-3-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)prop-2-enoic acid has also been shown to have anti-inflammatory effects in animal models of inflammation, by reducing the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
(2Z)-3-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)prop-2-enoic acid has several advantages for lab experiments, including its potential anticancer, antimicrobial, and anti-inflammatory properties, and its ease of synthesis. (2Z)-3-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)prop-2-enoic acid can be synthesized using various methods, and its structure and properties can be easily modified to improve its activity and selectivity. However, (2Z)-3-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)prop-2-enoic acid also has some limitations for lab experiments, including its potential toxicity and side effects, and its limited solubility and stability in aqueous solutions.
Future Directions
There are several future directions for research on (2Z)-3-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)prop-2-enoic acid, including the development of more potent and selective derivatives, the elucidation of its mechanism of action, and the evaluation of its efficacy and safety in preclinical and clinical studies. (2Z)-3-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)prop-2-enoic acid has potential applications in the treatment of cancer, infectious diseases, and inflammatory disorders, and further research is needed to explore its full therapeutic potential.
Synthesis Methods
(2Z)-3-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)prop-2-enoic acid has been synthesized using various methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel condensation reaction. The Claisen-Schmidt condensation reaction involves the reaction between an aldehyde and a ketone in the presence of a base catalyst to form a β-hydroxyketone intermediate, which then undergoes dehydration to form the chalcone derivative. The Knoevenagel condensation reaction involves the reaction between an aldehyde and a β-dicarbonyl compound in the presence of a base catalyst to form a β-enone intermediate, which then undergoes nitration and reduction to form the (2Z)-3-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)prop-2-enoic acid compound.
Scientific Research Applications
(2Z)-3-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)prop-2-enoic acid has potential applications in scientific research, particularly in the field of drug discovery and development. (2Z)-3-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)prop-2-enoic acid has been studied for its potential anticancer, antimicrobial, and anti-inflammatory properties. (2Z)-3-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)prop-2-enoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have antibacterial and antifungal activity against various pathogens. (2Z)-3-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)prop-2-enoic acid has also been shown to have anti-inflammatory effects in animal models of inflammation.
properties
IUPAC Name |
(Z)-3-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-23-13-6-3-11(4-7-13)15(17(19)20)9-12-5-8-14(24-2)10-16(12)18(21)22/h3-10H,1-2H3,(H,19,20)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEDBUCISZOUCC-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC2=C(C=C(C=C2)OC)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/C2=C(C=C(C=C2)OC)[N+](=O)[O-])/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Fluorophenyl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2794797.png)
![2-ethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2794798.png)



![Benzoic acid, 5-[[[(2S)-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-](/img/structure/B2794804.png)


![N-(2-chloro-4-fluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2794808.png)
![5-(Cyclopropylmethyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2794810.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate](/img/structure/B2794816.png)
![N-(4-{[2-oxo-6-(trifluoromethyl)-1,2-dihydro-3H-indol-3-yliden]methyl}phenyl)acetamide](/img/structure/B2794817.png)
